HLA Class I Binding: b3a2 Peptides Achieve High-Affinity Binding Absent in b2a2 Homologs
In a systematic screen of 152 synthetic peptides (8–11 amino acids) spanning the b3a2 and b2a2 CML breakpoints, four b3a2‑derived peptides bound to purified HLA class I molecules with high (<50 nM) or intermediate (≤500 nM) affinity — targeting HLA‑A3, HLA‑A11, and HLA‑B8. In the identical assay, none of the b2a2 junctional peptides attained binding affinity of this magnitude for any of the eight HLA class I alleles tested (HLA‑A1, A2.1, A3.2, A11, A24, B7, B8, B27). The peptide GFKQSSKAL (b3a2 residues 922–930) is the validated HLA‑B*0801 ligand among these four high‑affinity binders .
| Evidence Dimension | HLA class I binding affinity (competition radioimmunoassay IC₅₀) |
|---|---|
| Target Compound Data | b3a2 peptides: high affinity <50 nM; intermediate affinity ≤500 nM to HLA-A3, A11, B8 (4 peptides) |
| Comparator Or Baseline | b2a2 junctional peptides: no binding <500 nM for any of 8 HLA alleles tested; PML-RARα breakpoint peptides also negative |
| Quantified Difference | Qualitative presence of high/intermediate HLA class I binding in b3a2 peptides vs. complete absence in b2a2 and PML-RARα junctional peptides |
| Conditions | Competition radioimmunoassay using purified HLA class I molecules; 152 peptides of 8–11 amino acids tested across HLA A1, A2.1, A3.2, A11, A24, B7, B8, B27 |
Why This Matters
Only b3a2 peptides — including GFKQSSKAL — demonstrate the requisite HLA binding affinity for reliable T‑cell epitope studies, whereas b2a2 peptides lack this key biophysical credential, making them unsuitable substitutes in any HLA‑restricted immunological application.
- [1] Bocchia M, Wentworth PA, Southwood S, Sidney J, McGraw K, Scheinberg DA, Sette A. Specific binding of leukemia oncogene fusion protein peptides to HLA class I molecules. Blood. 1995;85(10):2680–2684. doi:10.1182/blood.v85.10.2680.bloodjournal85102680. View Source
